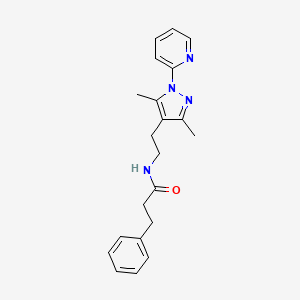

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide

Description

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound featuring a pyrazole core substituted with a pyridinyl group at the 1-position and methyl groups at the 3- and 5-positions. The ethyl linker connects the pyrazole moiety to a propanamide chain, terminating in a phenyl group. Its structural complexity necessitates advanced characterization techniques, such as NMR, IR, and X-ray crystallography (commonly refined using SHELX software, as noted in ).

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-16-19(17(2)25(24-16)20-10-6-7-14-22-20)13-15-23-21(26)12-11-18-8-4-3-5-9-18/h3-10,14H,11-13,15H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSKWDMVYGRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with an appropriate ethylating agent, followed by amidation with 3-phenylpropanoic acid. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper complexes.

Solvents: Ethanol, dichloromethane, toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from the evidence, focusing on substituent effects, heterocyclic cores, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core Variations :

- The target compound’s pyrazole core contrasts with 1,3,4-thiadiazole () and benzothiazole (). Thiadiazoles and benzothiazoles often exhibit enhanced antimicrobial activity due to sulfur’s electron-withdrawing effects, as seen in ’s derivatives . Pyrazoles, however, may offer better metabolic stability due to reduced susceptibility to oxidation.

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The nitrophenyl group in ’s thiadiazole derivatives enhances antimicrobial potency, likely by increasing electrophilicity . In contrast, the target compound’s pyridinyl group (a moderate EWG) may balance reactivity and stability.

- Bioisosteres : The fluoro-methylphenyl group in ’s compound is a common bioisostere for improving metabolic stability compared to the target’s unsubstituted phenyl.

Functional Group Impact :

- Propanamide vs. Carboxylic Acid/Hydrazide : The target’s propanamide group (neutral at physiological pH) may enhance cell permeability compared to carboxylic acid derivatives () or hydrazides (), which could ionize or form hydrogen bonds, altering bioavailability.

Thermal Properties :

- ’s triazolo-pyridazine derivative exhibits a high melting point (285–288°C) , likely due to aromatic stacking and hydrogen bonding. The target compound’s melting point is unreported, but its less rigid structure (propanamide chain) may reduce crystallinity.

Synthetic Pathways: and highlight the use of hydrazonoyl chlorides and sodium hydride in synthesizing heterocycles .

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridine ring, a pyrazole moiety, and an amide functional group. The synthesis typically involves multi-step organic reactions, starting from 3,5-dimethyl-1H-pyrazole and incorporating ethyl and phenyl groups through coupling reactions.

Key Synthetic Steps:

- Formation of the Pyrazole Ring: Utilizing hydrazine and diketones under acidic or basic conditions.

- Attachment of the Pyridine Moiety: Achieved through coupling reactions such as Suzuki-Miyaura cross-coupling.

- Final Amide Formation: Reaction with appropriate acyl chlorides or anhydrides.

In Vitro Studies

Recent research has highlighted the biological activities of this compound, particularly its potential as an enzyme inhibitor and receptor modulator.

-

Enzyme Inhibition:

- The compound has shown inhibitory effects against various enzymes, including alkaline phosphatases and ecto-nucleotidases. These enzymes play crucial roles in cellular signaling and metabolism.

- For instance, a study reported that related compounds exhibited significant inhibitory activity against human recombinant alkaline phosphatase (h-TNAP) with IC50 values in the low micromolar range .

- Antimicrobial Activity:

Case Studies

Several case studies have explored the biological implications of this compound:

- A study focused on the interaction of similar pyrazole derivatives with DNA, suggesting potential applications in cancer therapy due to their ability to inhibit DNA-dependent enzymes .

- Another investigation examined the pharmacokinetics and bioavailability of related compounds in vivo, indicating favorable absorption profiles that enhance their therapeutic potential.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- It may involve binding to specific protein targets through hydrogen bonding and hydrophobic interactions.

- The presence of the pyrazole ring suggests potential interactions with various receptors or enzymes critical for cellular function.

Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide and its intermediates?

- Methodology :

- Step 1 : Start with bromination of hydrazine derivatives (e.g., 1-ethylidene-2-(4-nitrophenyl)hydrazine) to generate intermediates like N-(4-nitrophenyl)acetohydrazonoyl bromide .

- Step 2 : Condense intermediates with acetylacetone or pyrazole derivatives using sodium ethoxide or triethylamine as a base to form pyrazole cores .

- Step 3 : Functionalize the pyrazole core via nucleophilic substitution or coupling reactions (e.g., with phenoxypropanamide or phenylpropanamide moieties) to assemble the final compound .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

- ¹H/¹³C NMR :

- Pyridinyl protons resonate at δ 7.5–8.5 ppm; pyrazole methyl groups appear as singlets near δ 2.1–2.5 ppm .

- The ethyl linker (CH₂CH₂) shows splitting patterns dependent on neighboring groups .

- IR : Amide C=O stretches appear at ~1650–1700 cm⁻¹; pyridinyl C=N at ~1600 cm⁻¹ .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Antimicrobial Testing :

- Use agar diffusion or microdilution assays against E. coli, B. mycoides, and C. albicans (MIC values) .

- Anti-inflammatory Potential :

- Test inhibition of IKK2 (a kinase in NF-κB signaling) via biochemical assays .

- Table 1 : Example Bioactivity Data (Hypothetical)

| Strain/Enzyme | IC₅₀/MIC (μM) | Reference Compound Comparison |

|---|---|---|

| E. coli | 12.5 | Ciprofloxacin (1.2 μM) |

| IKK2 | 0.8 | TPCA-1 (0.5 μM) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Variables to Test :

- Solvent polarity (e.g., DMF vs. ethanol) for coupling reactions .

- Catalyst screening (e.g., Cu(I) for Ullmann-type couplings) .

- Microwave-assisted synthesis to reduce reaction time (e.g., from 48 hrs to 2 hrs) .

- Data Contradiction Example :

- Lower yields in ethanol vs. DMF may result from poor solubility of intermediates.

Q. How to resolve contradictions in bioactivity data across structural analogs?

- Case Study : Antimicrobial activity variation in thiadiazole derivatives :

- Hypothesis : Electron-withdrawing substituents (e.g., nitro groups) enhance membrane permeability.

- Validation :

- Synthesize analogs with substituents at the pyridinyl or phenyl positions.

- Correlate logP values (HPLC-derived) with MIC data.

Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?

- Molecular Docking :

- Use AutoDock Vina to model interactions with IKK2 (PDB: 3RZF) .

- QSAR Modeling :

- Train models with descriptors like polar surface area, H-bond donors, and π-π stacking potential.

- Table 2 : Docking Scores vs. Experimental IC₅₀

| Analog | Docking Score (kcal/mol) | Experimental IC₅₀ (μM) |

|---|---|---|

| A | -9.2 | 0.8 |

| B | -7.5 | 12.5 |

Q. What experimental approaches elucidate the mechanism of action in kinase inhibition?

- Kinase Assays :

- Use radioactive ATP-transfer assays to measure IKK2 inhibition .

- Cellular Studies :

- Monitor NF-κB nuclear translocation via immunofluorescence in HEK293 cells.

- Proteomics :

- Identify off-target effects using kinome-wide profiling (e.g., KINOMEscan).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.